N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide
Description
N-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a synthetic compound featuring a piperidine core substituted with a pyridin-3-yl group at the 1-position and a cyclopropanecarboxamide moiety attached via a methylene bridge to the 4-position. This structure combines a heterocyclic aromatic system (pyridine) with a conformationally constrained cyclopropane ring, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(13-3-4-13)17-10-12-5-8-18(9-6-12)14-2-1-7-16-11-14/h1-2,7,11-13H,3-6,8-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRGEKWGKRCNST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2CCN(CC2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives under high pressure and temperature conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the piperidine intermediate is replaced by a pyridine moiety.
Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide group through a cyclopropanation reaction, typically using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings, where suitable leaving groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Halides (e.g., NaCl), amines (e.g., NH3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: The compound’s unique structural properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of 4-anilidopiperidine derivatives, which include fentanyl and its analogs. Below is a detailed structural and functional comparison with key analogs:
Table 1: Structural Comparison of N-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide and Related Compounds
Key Observations from Structural Analysis
Piperidine Substitution: The target compound’s pyridin-3-yl group replaces the phenethyl or arylalkyl groups seen in classical fentanyl analogs (e.g., cyclopropylfentanyl ). In contrast, analogs like 4'-methyl acetyl fentanyl and β'-phenyl fentanyl retain phenethyl or arylalkyl groups, which are known to enhance mu-opioid receptor binding .
Amide Group Variations: The cyclopropanecarboxamide in the target compound is smaller and more rigid than the thiophene or phenylpropanamide groups in analogs like thiophene fentanyl or β'-phenyl fentanyl . Para-chloroisobutyryl fentanyl (, entry 5) features a halogenated isobutyryl group, which increases electronegativity and may enhance receptor affinity compared to the cyclopropane moiety.
Compounds like Butonitazene and Flunitazene (, entries 6–7), while structurally distinct (benzimidazole derivatives), highlight the importance of heterocyclic systems in modulating activity and metabolism.
Research Findings and Implications
- Receptor Selectivity : Pyridine substitution may shift activity away from mu-opioid receptors (dominant in fentanyl analogs) toward delta or kappa subtypes, though this requires experimental validation.
- Safety Profile : The cyclopropane group could reduce cardiotoxicity risks associated with prolonged QT intervals, a concern with some fentanils .
- Legislative Status : Unlike cyclopropylfentanyl and listed analogs (subject to control in –3), the target compound’s regulatory status remains undefined, underscoring the need for further pharmacological evaluation.
Biological Activity
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article delves into the compound's mechanisms of action, biological effects, and its implications in therapeutic contexts.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 248.34 g/mol
- CAS Number : 937796-17-3
This compound features a cyclopropanecarboxamide moiety linked to a piperidine and pyridine structure, which may contribute to its diverse biological activities.
Research indicates that compounds similar to this compound often act as inhibitors of various kinases, particularly glycogen synthase kinase 3 beta (GSK-3β), which is involved in numerous cellular processes including metabolism, cell differentiation, and apoptosis.
Inhibition of GSK-3β
A study highlighted the structural modifications of cyclopropanecarboxamide derivatives that led to significant GSK-3β inhibitory activity. For instance, compounds with IC values ranging from 10 to 1314 nM were noted, with the most potent derivatives featuring isopropyl and cyclopropyl substituents . The inhibition of GSK-3β is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
Anti-inflammatory Properties
In vitro studies have shown that derivatives of this compound can effectively suppress the production of pro-inflammatory cytokines and nitric oxide (NO) in models of inflammation. For example, a related compound demonstrated significant anti-inflammatory activity in lipopolysaccharide-induced inflammation models . The ability to modulate inflammatory responses suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Neuroprotective Effects
The neuroprotective properties associated with GSK-3β inhibition have been explored in various models. In one study, compounds similar to this compound displayed protective effects against tau hyperphosphorylation, a hallmark of neurodegeneration . This indicates that such compounds could be pivotal in developing treatments for neurodegenerative disorders.
Data Tables
The following tables summarize key findings related to the biological activity of this compound and its analogs.
| Compound | Target | IC (nM) | Biological Activity |
|---|---|---|---|
| Compound 62 | GSK-3β | 8 | Inhibitory activity |
| Compound 49 | NO Production | Not specified | Anti-inflammatory |
| Compound 62 | Tau Hyperphosphorylation | Not specified | Neuroprotective |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis involving amide bond formation between cyclopropanecarboxylic acid derivatives and the piperidine-pyridine intermediate. Key steps include:
- Use of coupling agents (e.g., EDC/HOBt) for amidation .
- Optimization of solvent polarity (e.g., DMF or dichloromethane) and temperature (0–25°C) to enhance yield and purity .
- Purification via column chromatography or recrystallization to isolate the final product .
Q. How can researchers characterize the physicochemical properties of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Assign peaks for cyclopropane (δ ~1.0–2.0 ppm), piperidine (δ ~2.5–3.5 ppm), and pyridine (δ ~7.0–8.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ ion via ESI-MS) .
- HPLC : Assess purity (>95%) using C18 columns and gradient elution .
Q. What stability considerations are critical for handling this compound?
- Stability Profile :
- Susceptible to hydrolysis under acidic/basic conditions due to the amide bond. Store at −20°C in inert atmospheres .
- Light-sensitive; use amber vials to prevent photodegradation of the cyclopropane moiety .
Advanced Research Questions
Q. How can researchers identify and validate the biological targets of this compound?
- Experimental Design :
- Target Screening : Use kinase/GPCR panels or thermal shift assays to identify binding partners .
- Cellular Assays : Measure downstream effects (e.g., cAMP modulation, calcium flux) in HEK293 or CHO-K1 cells .
- Structural Insights : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites of enzymes like phosphodiesterases .
Q. How can contradictory data on biological activity be resolved?
- Case Study : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentrations in kinase assays).
- Resolution Strategies :
- Standardize assay buffers (e.g., 10 mM Mg²⁺, 1 mM DTT) .
- Validate results across orthogonal platforms (e.g., SPR vs. fluorescence polarization) .
Q. What strategies enhance the compound’s selectivity for therapeutic targets?
- SAR Optimization :
- Modify the cyclopropane ring: Introduce electron-withdrawing groups (e.g., -CF₃) to improve binding affinity .
- Alter the piperidine-pyridine linker: Replace methylene with ethylene to reduce off-target effects .
- Test derivatives in ADMET models (e.g., CYP450 inhibition, plasma protein binding) .
Q. How can researchers design in vitro/in vivo studies to evaluate pharmacokinetics?
- Protocol Design :
- In Vitro : Microsomal stability assays (human liver microsomes) to assess metabolic clearance .
- In Vivo : Administer via intravenous/oral routes in rodents; quantify plasma levels using LC-MS/MS .
- Key Metrics : Calculate AUC, Cₘₐₓ, and half-life to optimize dosing regimens .
Key Research Challenges
- Synthetic Complexity : Multi-step synthesis requires rigorous optimization to avoid side products (e.g., piperidine ring oxidation) .
- Target Validation : Limited structural data for the compound-target complex necessitates cryo-EM or X-ray crystallography .
- Translational Gaps : Poor aqueous solubility (logP ~2.5) may limit in vivo efficacy; consider prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
